(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid” is a chemical compound . The IUPAC name for this compound is “(2E)-4-{3-[(ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid” and it has a molecular weight of 338.36 .
Synthesis Analysis
The synthesis of 4-oxo-2-butenoic acids can be achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . This method provides the desired products in moderate to excellent yields for a wide range of substrates .Molecular Structure Analysis
The InChI code for this compound is "1S/C19H18N2O4/c1-2-21(16-9-4-3-5-10-16)19(25)14-7-6-8-15(13-14)20-17(22)11-12-18(23)24/h3-13H,2H2,1H3,(H,20,22)(H,23,24)/b12-11+" .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid derivatives have been synthesized and evaluated for their inhibitory activities against certain enzymes and for their potential use in medicinal chemistry. For instance, derivatives have been tested for their inhibition properties against human carbonic anhydrase I and II isoenzymes, showing strong inhibitory effects with low nanomolar Ki values, indicating potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Oktay et al., 2016).
Antimicrobial and Analgesic Activities
Research has also delved into the antimicrobial and analgesic activities of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids. These compounds appear as colorless crystalline substances, soluble in DMSO and sparingly soluble in ethanol and benzene, indicating moderate antimicrobial and analgesic properties. This highlights their potential as leads for developing new therapeutic agents (Koz’minykh et al., 2004).
Allosteric Modifiers of Hemoglobin
Another area of application is the design and synthesis of novel hemoglobin oxygen affinity decreasing agents, where derivatives of this compound have been found to be strong allosteric effectors of hemoglobin. This research suggests the potential for clinical or biological applications requiring a reversal of depleted oxygen supply, such as in ischemia, stroke, or tumor radiotherapy (Randad et al., 1991).
Synthesis via Microwave-Assisted Aldol-Condensation
The synthesis of 4-oxo-2-butenoic acids, including derivatives relevant to this compound, has been achieved through microwave-assisted aldol-condensation, indicating an efficient method for producing these compounds in moderate to excellent yields. This method offers a versatile approach for further derivatization of these biologically active species (Uguen et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-4-[4-(butylcarbamoyl)anilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-3-10-16-15(21)11-4-6-12(7-5-11)17-13(18)8-9-14(19)20/h4-9H,2-3,10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDINYNCGCPLJC-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.